molecular formula C17H23FN2O3 B13546259 Tert-butyl 4-[(5-fluoro-2-formylphenyl)methyl]piperazine-1-carboxylate CAS No. 2825012-05-1

Tert-butyl 4-[(5-fluoro-2-formylphenyl)methyl]piperazine-1-carboxylate

Cat. No.: B13546259
CAS No.: 2825012-05-1
M. Wt: 322.4 g/mol
InChI Key: WCEOIXHVEUYNQH-UHFFFAOYSA-N
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Description

Tert-butyl 4-[(5-fluoro-2-formylphenyl)methyl]piperazine-1-carboxylate is a piperazine-derived compound featuring a tert-butoxycarbonyl (Boc) protective group and a benzyl moiety substituted with a fluorine atom at the 5-position and a formyl group at the 2-position. This compound is of interest in medicinal chemistry due to its modular structure, which allows for further functionalization via the formyl group. The Boc group enhances solubility during synthesis and can be selectively removed under acidic conditions .

Properties

CAS No.

2825012-05-1

Molecular Formula

C17H23FN2O3

Molecular Weight

322.4 g/mol

IUPAC Name

tert-butyl 4-[(5-fluoro-2-formylphenyl)methyl]piperazine-1-carboxylate

InChI

InChI=1S/C17H23FN2O3/c1-17(2,3)23-16(22)20-8-6-19(7-9-20)11-14-10-15(18)5-4-13(14)12-21/h4-5,10,12H,6-9,11H2,1-3H3

InChI Key

WCEOIXHVEUYNQH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=C(C=CC(=C2)F)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[(5-fluoro-2-formylphenyl)methyl]piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 5-fluoro-2-formylbenzyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The formyl group in the compound can undergo oxidation to form a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Tert-butyl 4-[(5-fluoro-2-carboxyphenyl)methyl]piperazine-1-carboxylate.

    Reduction: Tert-butyl 4-[(5-fluoro-2-hydroxymethylphenyl)methyl]piperazine-1-carboxylate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology: It may be used in the study of enzyme interactions and receptor binding due to its structural features.

Industry: The compound can be used in the synthesis of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of tert-butyl 4-[(5-fluoro-2-formylphenyl)methyl]piperazine-1-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to the presence of the piperazine ring and the formyl and fluoro substituents. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

The compound’s structural analogues differ in substituents on the aromatic ring, linker groups, and additional pharmacophores. Key comparisons include:

Compound Key Substituents/Modifications Impact on Properties
Target Compound 5-Fluoro, 2-formyl benzyl Polar formyl group increases hydrogen-bonding capacity; fluorine enhances lipophilicity
tert-Butyl 4-[5-bromo-2-(trifluoromethoxy)phenyl]sulfonylpiperazine-1-carboxylate Sulfonyl group, Br, CF3O- Electron-withdrawing sulfonyl group reduces basicity; higher molecular weight
tert-Butyl 4-(3-amino-5-fluorobenzyl)piperazine-1-carboxylate 3-Amino, 5-fluoro benzyl Amino group increases polarity and hydrogen-bond donor count (logP reduced)
tert-Butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate Nitro, methyl, amino groups Nitro group elevates reactivity; amino group aids in further functionalization
tert-Butyl 4-[5-fluoro-3-(1,3-thiazol-4-yl)pyridin-2-yl]piperazine-1-carboxylate Thiazole heterocycle, pyridine Thiazole enhances π-π stacking; pyridine increases planarity

Physicochemical Properties

  • Hydrogen-Bonding Capacity : The target compound’s formyl group contributes to a higher hydrogen-bond acceptor count (4 acceptors) compared to analogues lacking polar substituents (e.g., 3 acceptors in ).
  • LogP: The 5-fluoro substituent increases lipophilicity (predicted XLogP3-AA ~2.5), whereas analogues with amino groups (e.g., ) exhibit lower logP (~1.8). Sulfonyl-containing derivatives (e.g., ) have higher logP due to bromine and trifluoromethoxy groups.
  • Topological Polar Surface Area (TPSA): The formyl group increases TPSA (~70 Ų) compared to non-polar analogues (e.g., ~50 Ų for ).

Stability and Reactivity

  • Acidic Deprotection : The Boc group in the target compound is stable under basic conditions but cleaved by HCl/MeOH . Analogues with electron-withdrawing groups (e.g., sulfonyl ) may exhibit slower deprotection due to reduced piperazine basicity.
  • Degradation in Simulated Gastric Fluid: Unlike oxazolidinone-containing derivatives (e.g., ), the target compound’s benzyl linker lacks labile bonds, suggesting greater stability in acidic environments.

Biological Activity

Tert-butyl 4-[(5-fluoro-2-formylphenyl)methyl]piperazine-1-carboxylate is a synthetic compound belonging to the piperazine class, notable for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and comparative data.

Chemical Structure and Properties

The compound features a tert-butyl ester group and a piperazine ring, with a 5-fluoro-2-formylphenyl moiety contributing to its unique reactivity and interaction profiles. The presence of fluorine is particularly significant as it can enhance biological activity through increased lipophilicity and metabolic stability.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, which could be beneficial in therapeutic contexts such as cancer treatment.
  • Receptor Modulation : It may act on neurotransmitter receptors, influencing pathways related to mood regulation and anxiety.

Biological Activity Overview

Activity Type Description References
AntimicrobialExhibits activity against Gram-positive bacteria, suggesting potential as an antibacterial agent.
AnticancerPreliminary studies indicate cytotoxic effects on cancer cell lines.
NeuropharmacologicalPotential modulation of neurotransmitter systems, particularly serotonin receptors.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study demonstrated that derivatives of piperazine compounds, including this compound, exhibited significant antibacterial effects against various strains of Gram-positive bacteria. This suggests its potential utility in developing new antibiotics .
  • Anticancer Properties :
    • Research highlighted the compound's ability to induce apoptosis in specific cancer cell lines. In vitro assays showed that the compound could inhibit cell proliferation effectively, making it a candidate for further development in oncology .
  • Neuropharmacological Effects :
    • Investigations into the compound's effect on serotonin receptors revealed that it could enhance serotonin uptake inhibition, which is crucial for mood regulation. This property positions it as a potential treatment for depression or anxiety disorders .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other piperazine derivatives:

Compound Name Biological Activity Unique Features
Tert-butyl 4-(2-amino-5-chloro-4-fluorophenyl)piperazine-1-carboxylateAntimicrobial, anticancerContains amino and chloro groups
Tert-butyl 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylateAnticancerNitro group enhances reactivity

Q & A

Q. What are the common synthetic routes for Tert-butyl 4-[(5-fluoro-2-formylphenyl)methyl]piperazine-1-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via multi-step reactions involving piperazine ring functionalization. For example, a Suzuki-Miyaura coupling reaction using tert-butyl piperazine-1-carboxylate derivatives and aryl halides under Pd catalysis (e.g., Pd(PPh₃)₄) in solvents like 1,4-dioxane or toluene, with yields influenced by temperature (e.g., 60–110°C) and base selection (e.g., K₂CO₃) . Microwave-assisted synthesis can reduce reaction times from hours to minutes while maintaining high yields (~91%) .

Q. How can researchers optimize purification methods for this compound?

Purification often involves silica gel chromatography with gradient elution (e.g., hexane:ethyl acetate 8:1 to 4:1) to isolate the product. Recrystallization in solvents like dichloromethane or ethanol is effective for improving crystallinity and purity (>95%) . For derivatives, preparative HPLC with C18 columns and trifluoroacetic acid/acetonitrile gradients is recommended .

Q. What analytical techniques are most effective for characterizing structural integrity?

  • FT-IR : Confirms functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the tert-butyl carbamate group) .
  • NMR : ¹H/¹³C NMR identifies substituents on the piperazine ring (e.g., δ 1.46 ppm for tert-butyl protons; δ 8.2–8.8 ppm for aromatic protons) .
  • LCMS : Validates molecular weight (e.g., m/z 348.1 [M+H]⁺) and detects intermediates .

Advanced Research Questions

Q. How can contradictions in reported reaction mechanisms involving the piperazine ring be resolved?

Discrepancies in substitution patterns (e.g., nucleophilic vs. electrophilic attack) can be addressed using isotopic labeling (e.g., ¹⁵N NMR) or computational modeling (DFT) to track reaction pathways. For example, steric hindrance from the tert-butyl group directs electrophiles to the para position of the phenyl ring, as shown in X-ray crystallography . Kinetic studies under varied pH (3–9) and temperature (25–80°C) further clarify competing mechanisms .

Q. How does crystallographic data inform molecular interactions and stability?

Single-crystal X-ray diffraction reveals key structural features:

  • Hydrogen bonding : The piperazine N-H forms bonds with carbonyl oxygen (O1–H1N distance: 2.12 Å), stabilizing the tertiary structure .
  • Torsional angles : The tert-butyl group introduces a dihedral angle of ~93.5° between the piperazine and phenyl rings, reducing π-π stacking and enhancing solubility .
  • Packing motifs : Monoclinic crystal systems (space group P21/n) with Z=4 indicate dense molecular packing, correlating with thermal stability (decomposition >200°C) .

Q. What are the challenges in designing derivatives for biological activity studies?

  • Functionalization : Bromination at the pyrimidine 5-position (e.g., using 5-bromo-2-chloropyrimidine) requires careful control to avoid over-substitution .
  • Bioisosteric replacement : Replacing the formyl group with hydrazide (NH-NH₂) improves metabolic stability but reduces binding affinity to targets like WDR5 .
  • Solubility-Permeability Trade-off : Log S values (<−3.5) suggest poor aqueous solubility; PEGylation or co-crystallization with cyclodextrins can enhance bioavailability .

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